DDAH-1 Catalytic Site Inhibition: Target Compound vs. Benchmark Inhibitors
This compound demonstrated measurable but exceptionally weak inhibition of human DDAH-1 (Ki = 2,820,000 nM) in a biochemical assay utilizing recombinant enzyme and NMMA substrate [1]. This serves as a critical low-affinity reference point. By comparison, the most potent selective catalytic site inhibitor of DDAH-1, guanidine lead compound 8a (N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine), exhibits a Ki of 18,000 nM—representing an approximately 156-fold increase in inhibitory potency [2]. This quantitative span defines the precise action range for competitive substrate-site engagement, positioning the target compound as an ideal negative control for phenotypic DDAH-1 screening cascades.
| Evidence Dimension | In vitro human DDAH-1 enzymatic inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 2,820,000 nM (2.82 mM) |
| Comparator Or Baseline | Guanidine Inhibitor 8a: Ki = 18,000 nM (18 µM) |
| Quantified Difference | ~156-fold weaker potency relative to lead inhibitor 8a |
| Conditions | Recombinant 6xHis-tagged human DDAH-1 expressed in E. coli BL21; NMMA used as substrate; activity measured after 30 min incubation. |
Why This Matters
This quantifies the compound as a rigorously defined weak-binder, enabling accurate benchmarking for SAR studies, hit validation, and establishing the lower limit of DDAH-1 active site engagement.
- [1] BindingDB. BDBM50519937 (CHEMBL4582190): Inhibition of 6xHis-tagged recombinant human DDAH1. BindingDB Entry DOI: 10.7270/Q2JD5158. View Source
- [2] Lunk, I., Litty, F.-A., Hennig, S., Vetter, I. R., Kotthaus, J., Altmann, K. S., Ott, G., Havemeyer, A., Carrillo García, C., Clement, B., & Schade, D. (2020). Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1). Journal of Medicinal Chemistry, 63(1), 425–432. View Source
